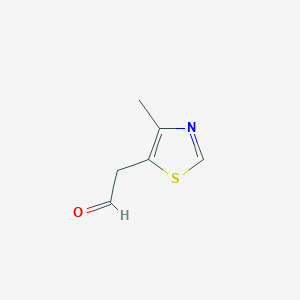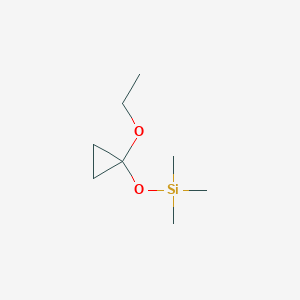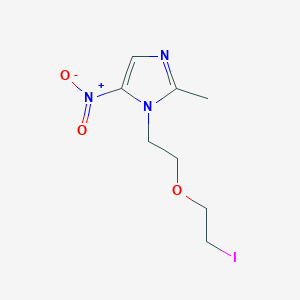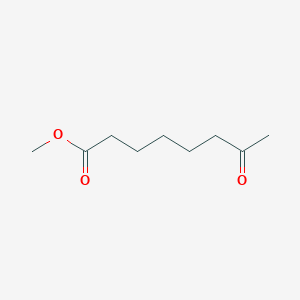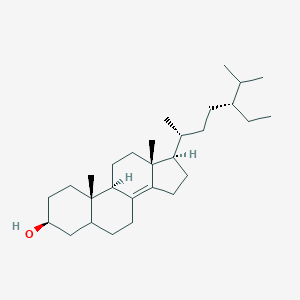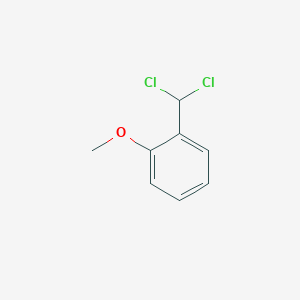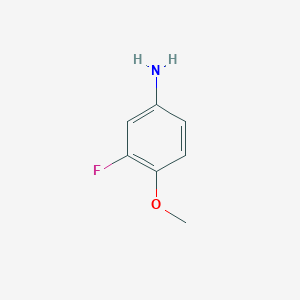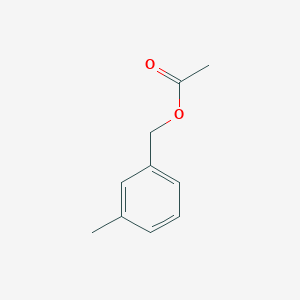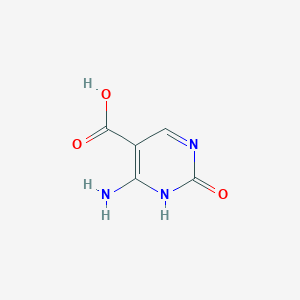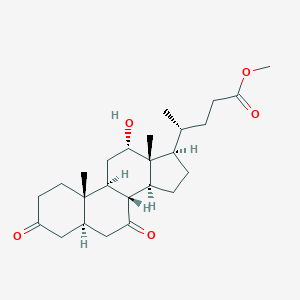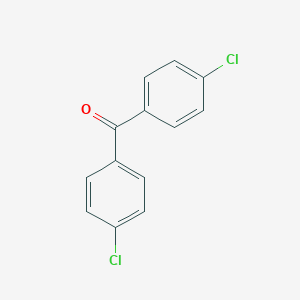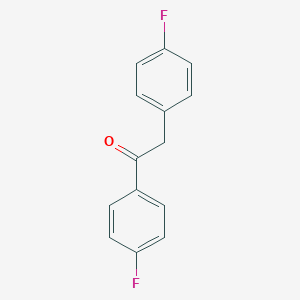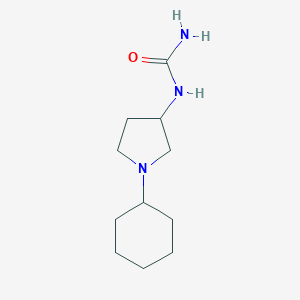
(1-Cyclohexyl-3-pyrrolidinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclohexyl-3-pyrrolidinyl)urea, also known as CPU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPU is a white crystalline solid that is soluble in water and polar solvents. This compound has shown promise in the fields of medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to increase the levels of GABA, a neurotransmitter that inhibits brain activity, and decrease the levels of glutamate, a neurotransmitter that excites brain activity. This modulation of neurotransmitter systems is believed to be responsible for the anticonvulsant, antidepressant, and anxiolytic properties of (1-Cyclohexyl-3-pyrrolidinyl)urea.
Efectos Bioquímicos Y Fisiológicos
(1-Cyclohexyl-3-pyrrolidinyl)urea has been shown to have a range of biochemical and physiological effects. In animal studies, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to decrease the severity and frequency of seizures. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. This increase in BDNF levels is believed to be responsible for the antidepressant effects of (1-Cyclohexyl-3-pyrrolidinyl)urea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-Cyclohexyl-3-pyrrolidinyl)urea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be produced in large quantities. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been found to have a low toxicity profile, making it safe for use in animal studies. However, one limitation of (1-Cyclohexyl-3-pyrrolidinyl)urea is its limited solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of (1-Cyclohexyl-3-pyrrolidinyl)urea. One area of research is the development of more efficient and cost-effective synthesis methods. Additionally, further studies are needed to fully understand the mechanism of action of (1-Cyclohexyl-3-pyrrolidinyl)urea and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of novel derivatives of (1-Cyclohexyl-3-pyrrolidinyl)urea with improved properties is an area of active research.
Métodos De Síntesis
The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea involves the reaction of cyclohexylamine with urea in the presence of a catalyst. The reaction is conducted under mild conditions and yields a high purity product. The synthesis of (1-Cyclohexyl-3-pyrrolidinyl)urea has been optimized to increase the yield and reduce the production cost.
Aplicaciones Científicas De Investigación
(1-Cyclohexyl-3-pyrrolidinyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to have anticonvulsant, antidepressant, and anxiolytic properties. (1-Cyclohexyl-3-pyrrolidinyl)urea has shown promise as a potential treatment for epilepsy, depression, and anxiety disorders. Additionally, (1-Cyclohexyl-3-pyrrolidinyl)urea has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
18471-33-5 |
|---|---|
Nombre del producto |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
Fórmula molecular |
C11H21N3O |
Peso molecular |
211.3 g/mol |
Nombre IUPAC |
(1-cyclohexylpyrrolidin-3-yl)urea |
InChI |
InChI=1S/C11H21N3O/c12-11(15)13-9-6-7-14(8-9)10-4-2-1-3-5-10/h9-10H,1-8H2,(H3,12,13,15) |
Clave InChI |
WAIJJWXSTVONAJ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
SMILES canónico |
C1CCC(CC1)N2CCC(C2)NC(=O)N |
Sinónimos |
(1-Cyclohexyl-3-pyrrolidinyl)urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



